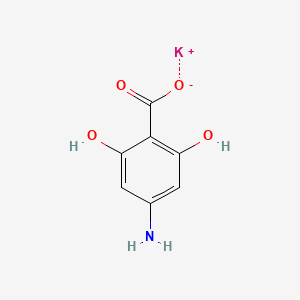
Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of propanoic acid, featuring a brominated aromatic ring and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate typically involves the reaction of 3-amino-5-bromo-2-methoxybenzoic acid with methyl formate in the presence of a suitable solvent . The reaction mixture is then subjected to appropriate treatment, such as filtration and washing, to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the amino group.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The brominated aromatic ring and amino group allow it to bind to various enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar in structure but with a pyridine ring instead of a methoxyphenyl group.
Methyl 2-amino-3-bromo-5-methoxybenzoate: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a brominated aromatic ring and an amino group makes it a versatile intermediate for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H14BrNO3 |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO3/c1-15-10-4-3-8(12)5-7(10)6-9(13)11(14)16-2/h3-5,9H,6,13H2,1-2H3 |
Clave InChI |
DCOLVZMISTWWEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)CC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



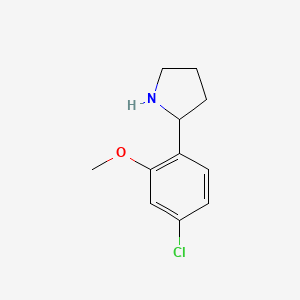
![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)
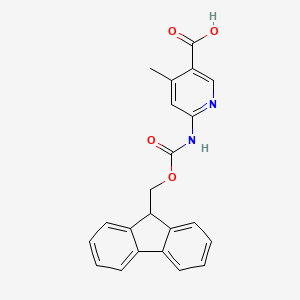
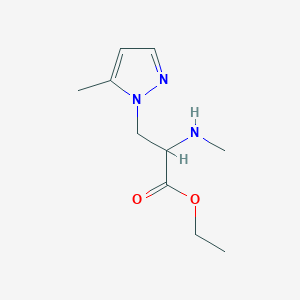

![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
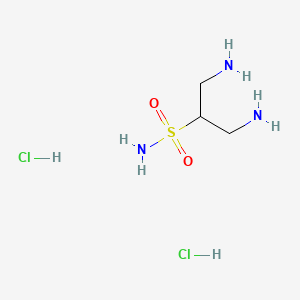
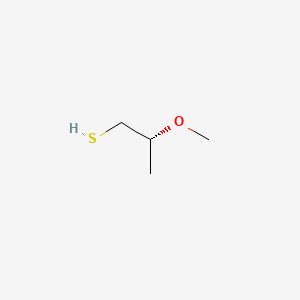


![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)
![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
